molecular formula C8H10N2O2 B6160481 methyl 5-amino-6-methylpyridine-3-carboxylate CAS No. 1399183-37-9

methyl 5-amino-6-methylpyridine-3-carboxylate

Cat. No.: B6160481
CAS No.: 1399183-37-9
M. Wt: 166.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-6-methylpyridine-3-carboxylate typically involves the reaction of 2-amino-6-methylpyridine with methyl chloroformate under basic conditions . The reaction proceeds through nucleophilic substitution, where the amino group on the pyridine ring attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the carboxylate ester.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives and other substituted products.

Scientific Research Applications

Methyl 5-amino-6-methylpyridine-3-carboxylate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-amino-6-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and carboxylate groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-6-methylpyridine-3-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group on the pyridine ring

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-amino-6-methylpyridine-3-carboxylate involves the reaction of 5-chloro-6-methylpyridine-3-carboxylic acid with methylamine followed by reduction of the resulting intermediate.", "Starting Materials": [ "5-chloro-6-methylpyridine-3-carboxylic acid", "methylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: 5-chloro-6-methylpyridine-3-carboxylic acid is reacted with excess methylamine in methanol at room temperature for several hours.", "Step 2: The resulting intermediate, methyl 5-amino-6-methylpyridine-3-carboxylate, is isolated by filtration and washed with water.", "Step 3: The intermediate is then reduced using sodium borohydride in methanol at room temperature for several hours.", "Step 4: The final product, methyl 5-amino-6-methylpyridine-3-carboxylate, is isolated by filtration and washed with water." ] }

CAS No.

1399183-37-9

Molecular Formula

C8H10N2O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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